molecular formula C14H19NO B2603301 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane CAS No. 2490432-10-3

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane

Cat. No. B2603301
CAS RN: 2490432-10-3
M. Wt: 217.312
InChI Key: FJGKEYMIIUIRHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

One of the primary applications of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane is in the realm of drug discovery. Researchers have developed a rapid two-step synthesis process for substituted 3-azabicyclo[3.2.0]heptanes, including this compound, using very common chemicals. This process leverages intramolecular [2+2]-photochemical cyclization, making these compounds attractive building blocks for drug discovery due to their structural versatility and potential for generating novel pharmacophores (Denisenko et al., 2017).

Synthesis of Epibatidine and Isoepiboxidine Analogues

Another significant application is in the synthesis of epibatidine and isoepiboxidine analogues. This compound derivatives have been used as key intermediates in the creation of novel analogues of epibatidine, a potent nicotinic acetylcholine receptor agonist. These analogues offer potential for the development of new therapeutics with improved safety and efficacy profiles (Malpass & White, 2004).

Development of Nonnarcotic Analgesic Agents

Research has also focused on the development of nonnarcotic analgesic agents using this compound derivatives. These studies aim to synthesize novel analgesic compounds that can provide effective pain relief without the risks associated with opioid use. This research underscores the compound's utility in addressing critical challenges in pain management (Epstein et al., 1981).

Photochemical Synthesis Techniques

Furthermore, this compound has been utilized in studies exploring photochemical synthesis techniques. These studies provide insights into efficient synthetic pathways that leverage the unique properties of 3-azabicyclo[3.2.0]heptanes for creating complex molecular structures. This research contributes to the broader field of organic synthesis, highlighting innovative methods for constructing bicyclic systems (Skalenko et al., 2018).

Mechanism of Action

properties

IUPAC Name

3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-16-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGKEYMIIUIRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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